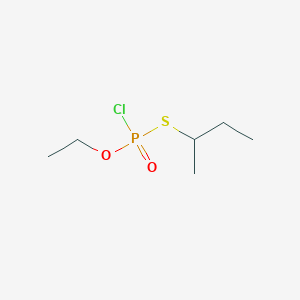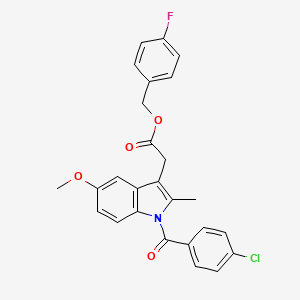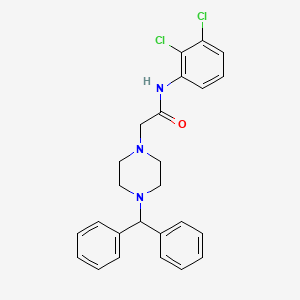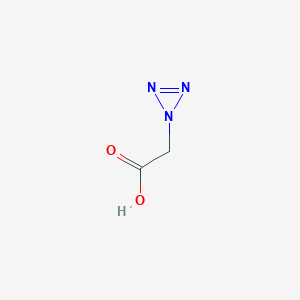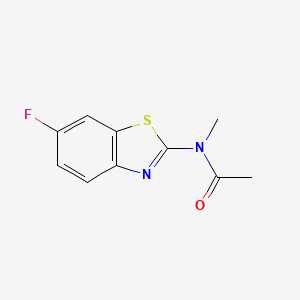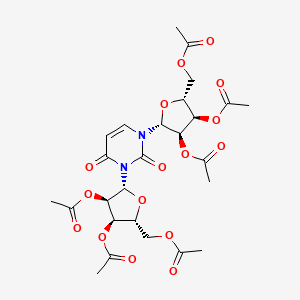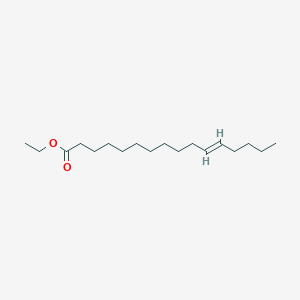
Ethyl E-11-hexadecenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl E-11-hexadecenoate, also known as E-11-hexadecenoic acid ethyl ester, is an organic compound with the molecular formula C18H34O2. It is an ester derived from E-11-hexadecenoic acid and ethanol. This compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration at the 11th position. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl E-11-hexadecenoate can be synthesized through the esterification of E-11-hexadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
E-11-hexadecenoic acid+ethanolacid catalystEthyl E-11-hexadecenoate+water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize fixed-bed reactors with acid ion-exchange resins as catalysts. The reaction mixture is continuously fed into the reactor, and the ester product is separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond. Common oxidizing agents include potassium permanganate and osmium tetroxide, which can convert the double bond into diols or other oxygenated products.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution for hydrolysis.
Major Products Formed:
Oxidation: Diols, ketones, or carboxylic acids depending on the oxidizing agent and conditions.
Reduction: E-11-hexadecenol.
Substitution: E-11-hexadecenoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl E-11-hexadecenoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid esters.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl E-11-hexadecenoate in biological systems involves its interaction with specific enzymes and receptors. In insects, it is involved in the biosynthesis of pheromones through enzymatic esterification processes. The compound is esterified by enzymes such as desaturases and esterases, which incorporate ethanol into the fatty acid chain . These pheromones play a crucial role in mating and communication behaviors.
Comparación Con Compuestos Similares
Ethyl E-11-hexadecenoate can be compared with other similar compounds such as:
Ethyl 9(E)-hexadecenoate: Similar in structure but with the double bond at the 9th position.
Ethyl palmitate: A saturated ester with no double bonds.
Ethyl oleate: An ester with a double bond at the 9th position in the Z-configuration.
Uniqueness: this compound is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its role in pheromone biosynthesis in insects sets it apart from other fatty acid esters .
Propiedades
Número CAS |
428818-84-2 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
ethyl (E)-hexadec-11-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h7-8H,3-6,9-17H2,1-2H3/b8-7+ |
Clave InChI |
ORDVGMQAZDTLDF-BQYQJAHWSA-N |
SMILES isomérico |
CCCC/C=C/CCCCCCCCCC(=O)OCC |
SMILES canónico |
CCCCC=CCCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


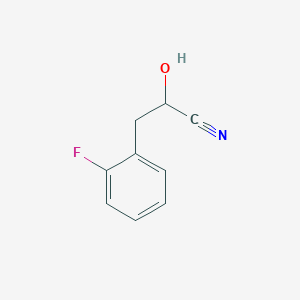
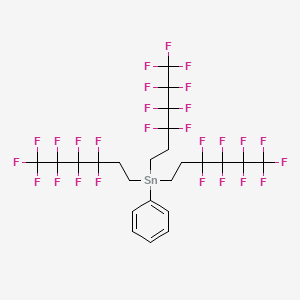
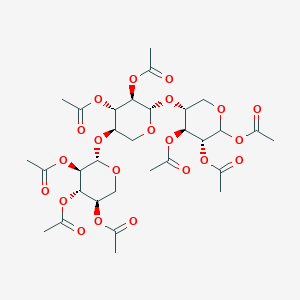
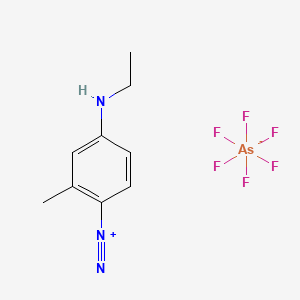
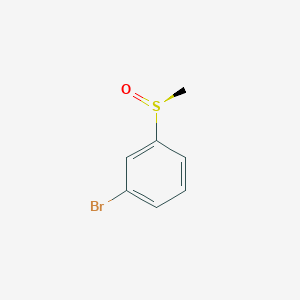
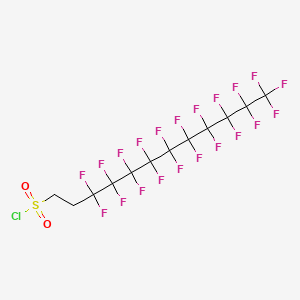
![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
